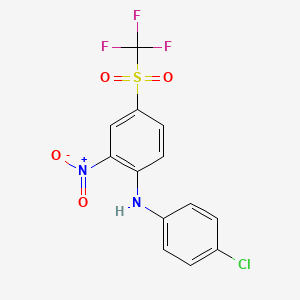
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethanesulfonyl group attached to an aniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivativeThe reaction conditions often require the use of strong acids, such as triflic acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s electrophilicity, making it a potent reagent for various chemical transformations. The nitro group can participate in redox reactions, while the chlorophenyl group provides additional sites for substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Similar structure but with a bromine atom instead of chlorine.
N-(4-Methylphenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Contains a methyl group instead of chlorine.
N-(4-Fluorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the trifluoromethanesulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various synthetic and industrial processes .
Propiedades
Número CAS |
2069-51-4 |
|---|---|
Fórmula molecular |
C13H8ClF3N2O4S |
Peso molecular |
380.73 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-8-1-3-9(4-2-8)18-11-6-5-10(7-12(11)19(20)21)24(22,23)13(15,16)17/h1-7,18H |
Clave InChI |
JUWVQFJIHXBYOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


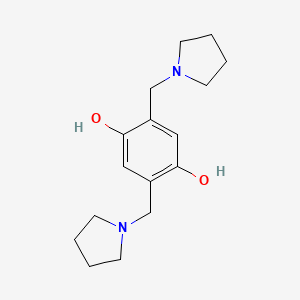
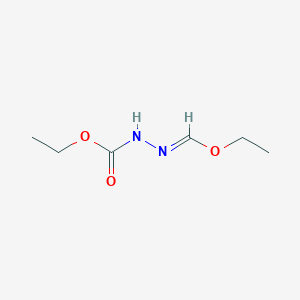
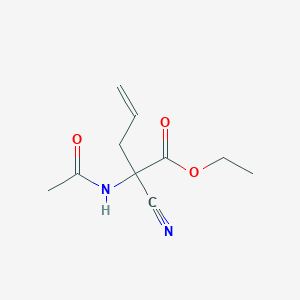
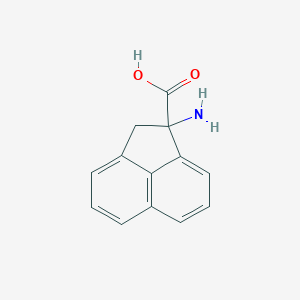
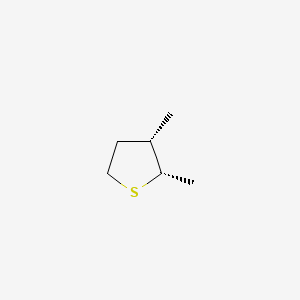
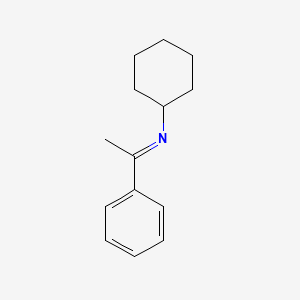
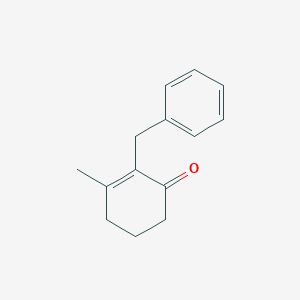
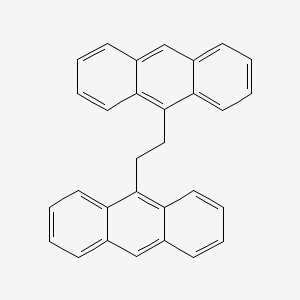
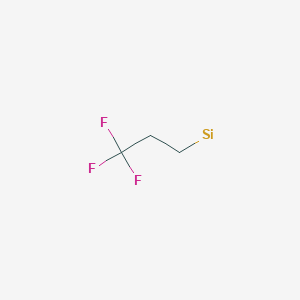
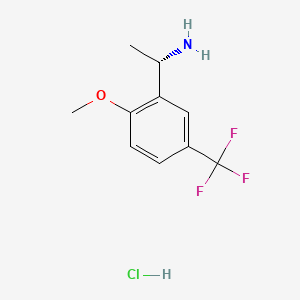
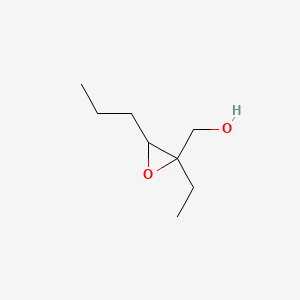
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
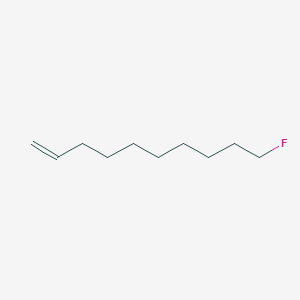
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
